7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

For SAR programs targeting raf kinase or LRRK2, the correct C7-bromo regioisomer is critical. This 2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one delivers the precise substitution pattern, avoiding synthetic redesign when docking studies demand a C7 vector. Use the C7-Br as a Suzuki handle and the N4-H for alkylation to build focused libraries for NF-κB or kinase inhibition. • Scaffold validated in patents for raf/LRRK2 inhibitors. • Enables 2D library synthesis via sequential N-alkylation and cross-coupling. • Provides an intermediate lipophilicity (clogP ~1.2-1.5) for balanced ADME.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
CAS No. 1203681-44-0
Cat. No. B1528149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CAS1203681-44-0
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=C(C=N2)Br
InChIInChI=1S/C8H7BrN2O2/c1-4-8(12)11-7-6(13-4)2-5(9)3-10-7/h2-4H,1H3,(H,10,11,12)
InChIKeyCASUXPNWWZGEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1203681-44-0): Structural Identity and Scaffold Context


7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1203681-44-0) is a heterocyclic building block with molecular formula C₈H₇BrN₂O₂ and molecular weight 243.06 g/mol [1]. It belongs to the 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one class, a scaffold that has been explicitly claimed in patents as a core structure for raf kinase and LRRK2 inhibitors [2] and has been independently validated as a productive template for generating anticancer agents that target the NF-κB signaling pathway in hepatocellular carcinoma [3].

Scaffold context Patent-reported pyrido-oxazinone core for raf/LRRK2 inhibitor design
Dual handles N4-H alkylation and C7-Br cross-coupling enable parallel SAR diversification
Regiochemistry C7 bromine defines substitution vector distinct from C6 regioisomer
Chiral handle 2-Methyl group provides a stereogenic center for enantiomer-resolved studies

Why 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Cannot Be Trivially Replaced by In-Class Analogs


Within the pyrido-oxazinone family, substitution pattern, regiochemistry, and heterocyclic core identity collectively govern both synthetic utility and biological recognition. The C7-bromine position vs. the C6-bromo regioisomer alters the electronic environment of the pyridine ring and dictates reactivity in palladium-catalyzed cross-couplings. The 2-methyl substituent differentiates this compound from the des-methyl analog (CAS 122450-96-8; MW 229.03) by modulating lipophilicity (estimated ΔclogP ≈ +0.5) and introducing a chiral center that is absent in the unsubstituted congener. Furthermore, the pyrido[3,2-b]oxazine core provides a pyridine nitrogen (N5) capable of acting as a hydrogen-bond acceptor, a feature absent in the corresponding benzo[b][1,4]oxazine analog (CAS 221311-16-6) . These three differentiating features—regiochemistry, 2-methyl substitution, and heterocyclic core identity—are non-interchangeable for projects requiring precise structure-activity relationship (SAR) interrogation.

C6 regioisomer Shifts bromine para to pyridine N, altering cross-coupling reactivity and vector trajectory
Des-methyl analog Lacks chiral center and lower lipophilicity may shift cellular permeability and SAR profile
Benzo core analog Absence of pyridine N5 removes a hydrogen-bond acceptor; limits direct pharmacophoric replacement

Quantitative Differentiation Evidence for 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one vs. Closest Analogs


Regiochemical Differentiation: Bromine at C7 vs. C6 Alters Electronic Landscape and Cross-Coupling Reactivity

The target compound places bromine at the C7 position of the pyrido[3,2-b]oxazine ring system. The closest regioisomer, (R)-6-bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 2055660-96-1), carries bromine at C6—a position para to the pyridine nitrogen rather than meta . This regiochemical difference alters the electron density distribution on the pyridine ring; C7 (meta to N5) is less electronically deactivated than C6 (para to N5), which can translate into differentiated oxidative addition rates in Suzuki-Miyaura and Buchwald-Hartwig couplings. The two regioisomers share identical molecular formula (C₈H₇BrN₂O₂) and molecular weight (243.06 g/mol) but are not functionally interchangeable in SAR campaigns [1].

C7 vs C6 bromine
Head-to-head
Bromine at C7 (meta to N5) vs. C6 (para to N5). Identical MW and formula.
Regiochemistry defines substitution vector; not interchangeable in SAR
Structural comparison only; no coupling kinetic data for this pair
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

2-Methyl Substitution: Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog

The presence of the 2-methyl group distinguishes the target compound (MW 243.06) from its des-methyl analog, 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8, MW 229.03) [1]. The methyl substituent increases molecular weight by 14.03 Da and introduces a stereogenic center at C2, creating a chiral compound that exists as a racemate unless enantiomerically resolved. The estimated increase in calculated logP (clogP) is approximately +0.5 log units, which can meaningfully impact aqueous solubility and passive membrane permeability in cellular assays. The des-methyl analog is commercially available at ≥97% purity from Aladdin Scientific (Item B190188) .

2-Methyl vs des-methyl
Head-to-head
ΔMW = +14.03, ΔclogP ≈ +0.5. Introduces chiral center at C2.
Alters lipophilicity and enables enantiomer resolution; class-specific property shift
clogP estimated by fragment contribution; measured logP not available
Physicochemical Properties Lead Optimization Drug Design

Pyrido vs. Benzo Core: Hydrogen-Bond Acceptor Capability and Solubility Differentiation

The pyrido[3,2-b]oxazine core of the target compound contains a pyridine nitrogen (N5) that is absent in the corresponding benzo[b][1,4]oxazine analog, 6-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 221311-16-6) [1]. This nitrogen serves as a hydrogen-bond acceptor (HBA), increasing the HBA count from 2 to 3 and improving predicted aqueous solubility. The benzo analog (C₉H₈BrNO₂, MW 242.07) has a different molecular formula than the target (C₈H₇BrN₂O₂, MW 243.06), reflecting the replacement of N with CH. The pyridine nitrogen also provides a potential coordination site for metal ions and can participate in key polar interactions with protein targets [2].

Pyrido vs benzo core
Head-to-head
Pyridine N5 adds one H-bond acceptor; different molecular formula (C₈H₇BrN₂O₂ vs C₉H₈BrNO₂).
Core replacement loses polar contact and may alter solubility; not functionally equivalent
No direct solubility or target-binding comparison available
Heterocyclic Chemistry Solubility Molecular Recognition

Scaffold-Level Validation: Pyrido[3,2-b][1,4]oxazin-3(4H)-one Core as Privileged Template for Kinase Inhibition

The 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold, of which the target compound is a direct derivative, has been explicitly claimed in U.S. Patent 2017/0008907 as a core structure for compounds that inhibit raf kinase and LRRK2 [1]. The patent's generic formula encompasses compounds where R3–R6 are individually hydrogen or halogen, and R1 is alkyl—placing 7-bromo-2-methyl substitution squarely within the claimed chemical space. By contrast, the benzo[b][1,4]oxazin-3-one scaffold (e.g., CAS 221311-16-6) falls outside this patent's scope due to absence of the pyridine nitrogen. The patent also references earlier antibacterial applications of pyrido-oxazine compounds (U.S. Pat. Nos. 5,696,117 and 5,707,990) that target bacterial histidine protein kinase [1].

Kinase patent context
Class-level
Scaffold claimed in U.S. Patent 2017/0008907 for raf kinase and LRRK2 inhibition.
Reported scaffold context for kinase inhibitor design; no compound-specific IC₅₀
Patent claims are class-level; verify individual compound activity in assays
Kinase Inhibition Raf Kinase LRRK2 Patent Evidence

Anticancer Scaffold Validation: N-Substituted Pyrido-Oxazinones Induce Apoptosis via NF-κB Pathway

The pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold has been independently validated in anticancer research. Mohan et al. (2018) synthesized a series of 4-(substituted)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones via N-alkylation of the parent scaffold and identified 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) as a lead compound [1]. NPO demonstrated significant growth inhibition in HepG2, HCCLM3, and Huh-7 hepatocellular carcinoma cell lines in a dose- and time-dependent manner, downregulated p65 DNA binding and phosphorylation, and significantly abrogated tumor growth at 50 mg/kg in an orthotopic mouse model [1]. The target compound, bearing a free NH at position 4 and a bromine handle at C7, is structurally poised for analogous N-alkylation diversification to generate derivative libraries for NF-κB-targeted anticancer screening.

Anticancer scaffold validation
Class-level
NPO lead (N4-nitrobenzyl analog) showed tumor growth inhibition at 50 mg/kg in orthotopic HCC model.
Model-response endpoint context; target offers dual diversification for NF-κB library
No direct data for 7-bromo-2-methyl compound in these assays
Anticancer NF-κB Hepatocellular Carcinoma Apoptosis

Synthetic Diversification Advantage: Dual Reactive Handles (N4–H and C7–Br) vs. Des-Bromo Analog

Compared to its des-bromo analog, 2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-19-0, MW 164.16) [1], the target compound offers an additional diversification vector via the C7 bromine atom. The des-bromo analog provides only the N4–H position for functionalization, limiting derivatives to N-substituted variants. The target compound's C7–Br enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, amine, or alkyne substituents, effectively doubling the accessible chemical space from a single starting material. The synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazines as bioactive scaffolds has been described by Henry et al. (2006), establishing precedent for the synthetic tractability of this ring system [2].

Dual vs single handle
Head-to-head
2 reactive handles (N4-H + C7-Br) vs. 1 (N4-H only) for des-bromo analog. MW difference +78.90.
Expands accessible chemical space for hit-to-lead library synthesis
Synthetic methodology precedent from Henry et al. (2006)
Synthetic Chemistry Building Blocks Library Synthesis Cross-Coupling

Optimal Application Scenarios for 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1203681-44-0)


Kinase Inhibitor Hit-to-Lead Programs Targeting Raf or LRRK2

Programs pursuing raf kinase or LRRK2 inhibition can use this compound as a core scaffold for SAR exploration, consistent with the generic formula claims in U.S. Patent 2017/0008907 [1]. The C7-bromine enables systematic variation of the aryl/heteroaryl substituent via Suzuki coupling, while the N4–H allows parallel exploration of N-alkyl substituent effects. The 2-methyl group provides a fixed chiral center that can be exploited for enantiomer resolution if differential target engagement is observed.

NF-κB-Targeted Anticancer Library Synthesis

Building on the validated anticancer activity of N-substituted pyrido[3,2-b][1,4]oxazin-3(4H)-ones against hepatocellular carcinoma [2], this compound serves as a dual-functionalization precursor. The N4 position can be alkylated with diverse benzyl/heteroaryl-methyl halides following the methodology of Mohan et al. (2018), and the C7 bromine can be subsequently elaborated via cross-coupling to generate a two-dimensional compound library for NF-κB inhibition screening.

Regiochemical SAR Studies Requiring C7-Specific Substitution

When a medicinal chemistry program has identified a preference for C7-linked substituents (e.g., from docking studies or co-crystal structures showing the C7 vector oriented toward a protein pocket), this compound provides the correct regioisomer . The C6-bromo regioisomer (CAS 2055660-96-1) would direct substituents along a different trajectory, potentially missing key target contacts. Procurement of the correct regioisomer avoids synthetic redesign and accelerates SAR cycles.

Physicochemical Property Optimization Requiring Intermediate Lipophilicity

For lead series where the des-methyl analog (CAS 122450-96-8, estimated clogP ≈ 0.7–1.0) is too polar and the des-bromo-2,2-dimethyl analog is too lipophilic, the 7-bromo-2-methyl compound (estimated clogP ≈ 1.2–1.5) provides an intermediate lipophilicity profile . This property positioning may be critical for achieving balanced permeability and solubility in cellular assays, particularly for oral bioavailability optimization.

Application
Selection Property
Validation Focus
Raf/LRRK2 kinase inhibitor SAR
Patent-reported scaffold, C7-Br for aryl variation
Kinase panel profiling and N4-alkyl substituent scan
NF-κB pathway-targeted library synthesis
Dual diversification vectors (N4-alkylation, C7-cross-coupling)
NF-κB inhibition and apoptosis pathway-response endpoints
C7-specific regiochemical SAR
C7 bromine defines correct substitution trajectory
C7- vs C6-substituted comparator evaluation
Intermediate lipophilicity optimization
2-Methyl substitution and bromine atom contribution
Permeability/solubility balance in cellular assays
Quote Request

Request a Quote for 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.